3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group attached to a piperidinylmethyl urea structure. Its unique chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea typically involves the reaction of 3-fluoroaniline with piperidine and isocyanate under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C to 25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding fluoro-substituted benzoic acid derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea
- 3-(3-Chlorophenyl)-1-(piperidin-3-ylmethyl)urea
- 3-(3-Bromophenyl)-1-(piperidin-3-ylmethyl)urea
Uniqueness
3-(3-Fluorophenyl)-1-(piperidin-3-ylmethyl)urea is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-(piperidin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c14-11-4-1-5-12(7-11)17-13(18)16-9-10-3-2-6-15-8-10/h1,4-5,7,10,15H,2-3,6,8-9H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJBUWGDABYNSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.